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Compound of Interest

Compound Name: Icosabutate

Cat. No.: B608055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety profile of Icosabutate with

alternative therapies for similar indications, supported by experimental data from key clinical

trials. The information is intended to assist researchers, scientists, and drug development

professionals in evaluating the therapeutic potential and safety of Icosabutate.

Executive Summary
Icosabutate, a novel, orally administered, structurally engineered fatty acid, acts as a dual

agonist for free fatty acid receptors 1 and 4 (FFAR1 and FFAR4). Its primary indication under

investigation is for the treatment of metabolic dysfunction-associated steatohepatitis (MASH),

previously known as non-alcoholic steatohepatitis (NASH). Earlier studies also explored its

efficacy in treating hypertriglyceridemia. This guide compares the long-term safety profile of

Icosabutate with two established therapeutic classes used for managing conditions with

overlapping metabolic features: fibrates (specifically fenofibrate) and prescription omega-3 fatty

acids.

Overall, Icosabutate has demonstrated a generally favorable safety and tolerability profile in

clinical trials up to 52 weeks. The most frequently reported adverse events are mild to

moderate gastrointestinal issues. A detailed comparison with fenofibrate and prescription

omega-3 fatty acids reveals distinct safety considerations for each therapeutic class.
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Comparative Safety Profile: Icosabutate vs.
Alternatives
The following tables summarize the quantitative data on treatment-emergent adverse events

(TEAEs) from major clinical trials for Icosabutate, fenofibrate, and prescription omega-3 fatty

acids.

Table 1: Long-Term Safety Profile of Icosabutate (ICONA Trial)

Adverse Event
Icosabutate 300 mg
(n=58)

Icosabutate 600 mg
(n=67)

Placebo (n=62)

Any TEAE N/A N/A N/A

Nausea
More frequently

reported than placebo

More frequently

reported than placebo
N/A

Diarrhea
More frequently

reported than placebo

More frequently

reported than placebo
N/A

Drug-induced Liver

Injury
No reports No reports No reports

Note: Specific percentages for TEAEs in the ICONA trial were not publicly available in the

search results. The trial reported that nausea and diarrhea were the most common adverse

events, occurring more frequently in the Icosabutate arms than in the placebo arm. The

treatment was generally safe and well-tolerated.[1]

Table 2: Long-Term Safety Profile of Fenofibrate (FIELD and ACCORD Lipid Trials)
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Adverse Event Fenofibrate Placebo/Control Trial

Cardiovascular Events

Non-fatal Myocardial

Infarction

Reduced by 24%

(p=0.010)
- FIELD[2]

Total Cardiovascular

Events

Reduced by 11%

(p=0.035)
- FIELD[3][4]

Microvascular

Complications

Albuminuria

Progression
Reduced (p=0.002) - FIELD[4]

Retinopathy requiring

laser

Reduced (3.6% vs

5.2%, p=0.0003)
5.2% FIELD

Other Adverse Events

Pancreatitis 0.8% 0.5% (p=0.031) FIELD

Pulmonary Embolism 1.1% 0.7% (p=0.022) FIELD

Severe Muscle

Aches/Pain
40.1% 40.5% (p=0.79) ACCORD

Decreased eGFR 2.4% (discontinuation) 1.1% (discontinuation) ACCORD

Table 3: Long-Term Safety Profile of Prescription Omega-3 Fatty Acids (REDUCE-IT and

STRENGTH Trials)
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Adverse Event
Icosapent Ethyl
(REDUCE-IT)

Omega-3
Carboxylic Acids
(STRENGTH)

Placebo/Control

Cardiovascular Events

Atrial

Fibrillation/Flutter

(Hospitalization)

3.1% N/A
2.1% (p=0.004)

(REDUCE-IT)

Atrial Fibrillation (New

Onset)
N/A Higher incidence

Lower incidence

(STRENGTH)

Bleeding

Serious Bleeding

Events
2.7% No excess

2.1% (p=0.06)

(REDUCE-IT)

Gastrointestinal

Diarrhea Less frequent (10.3%) N/A
13.0% (p=0.02)

(REDUCE-IT USA)

Constipation More frequent (7.8%) N/A
5.1% (p=0.002)

(REDUCE-IT USA)

Eructation (Belching) More frequent N/A
Less frequent

(REDUCE-IT USA)

Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a

comprehensive evaluation of the safety data.

Icosabutate: ICONA Trial
Official Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group

Study of NST-4016 in Patients With Nonalcoholic Steatohepatitis (NASH).

Study Design: A 52-week, phase IIb, multicenter, randomized, double-blind, placebo-

controlled trial. Patients were randomized in a 1:1:1 ratio to receive once-daily oral
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Icosabutate 300 mg, 600 mg, or placebo.

Participant Population: 280 male and female patients aged 18 to 75 years with a histological

diagnosis of MASH (NAS ≥ 4 with at least 1 point in each component of steatosis, lobular

inflammation, and ballooning) and fibrosis stage F1 to F3.

Primary Efficacy Endpoint: The proportion of patients with MASH resolution with no

worsening of fibrosis in the 600 mg arm.

Safety Assessment: Collection of all adverse events (AEs), serious adverse events (SAEs),

and laboratory abnormalities throughout the 52-week treatment period.

Fenofibrate: FIELD and ACCORD Lipid Trials
FIELD Study Design: A multinational, randomized, double-blind, placebo-controlled trial

involving 9,795 patients with type 2 diabetes. Participants were randomized to receive

fenofibrate 200 mg daily or placebo for a median of 5 years.

FIELD Participant Population: Patients aged 50-75 years with type 2 diabetes and not taking

statin therapy at study entry.

ACCORD Lipid Study Design: A randomized, double-blind, placebo-controlled trial in a

subset of 5,518 participants from the larger ACCORD trial. Patients with type 2 diabetes at

high risk for cardiovascular disease were randomized to receive simvastatin plus fenofibrate

or simvastatin plus placebo. The average follow-up was 4.7 years.

ACCORD Lipid Participant Population: Patients with type 2 diabetes with an HbA1c ≥7.5%,

aged 40-79 years with cardiovascular disease or aged 55-79 with subclinical cardiovascular

disease or at least two additional cardiovascular risk factors.

Safety Assessment: Monitoring of adverse events, with a particular focus on muscle-related

symptoms, liver function, and renal function.

Prescription Omega-3 Fatty Acids: REDUCE-IT and
STRENGTH Trials
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REDUCE-IT Study Design: A phase 3b, randomized, double-blind, placebo-controlled trial

that enrolled 8,179 patients. Participants were randomized to receive 4 g/day of icosapent

ethyl or a matching placebo, with a median follow-up of 4.9 years.

REDUCE-IT Participant Population: Men and women aged ≥45 years with established

cardiovascular disease or aged ≥50 years with diabetes mellitus and at least one additional

risk factor, with fasting triglyceride levels between 150 and 499 mg/dL and LDL-C between

41 and 100 mg/dL, on stable statin therapy.

STRENGTH Study Design: A randomized, double-blind, multicenter, comparator trial

involving 13,078 patients. Participants were randomized to receive 4 g/day of omega-3

carboxylic acids (a combination of EPA and DHA) or corn oil (as a comparator).

STRENGTH Participant Population: Statin-treated patients at high cardiovascular risk with

hypertriglyceridemia (triglyceride level 180 to <500 mg/dL) and low HDL-C levels.

Safety Assessment: Monitoring for adverse events, with a focus on cardiovascular events

(including atrial fibrillation) and bleeding events.

Signaling Pathways and Experimental Workflows
Icosabutate Signaling Pathway
Icosabutate exerts its effects by activating FFAR1 and FFAR4, G-protein coupled receptors

that play a role in metabolic and inflammatory signaling.

Icosabutate
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Click to download full resolution via product page

Caption: Icosabutate's mechanism via FFAR1/4 agonism.

Clinical Trial Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing safety in a clinical trial.
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Trial Initiation

Adverse Event (AE) Data Collection
(Source Documents, eCRF)

AE Processing & Coding
(MedDRA)

Serious AE (SAE) Identification

Aggregate Safety Data Review &
Signal Detection

Expedited Reporting to
Regulatory Authorities & IRB/EC

If SAE

Benefit-Risk Assessment
(DSMB/Safety Committee)

Risk Mitigation Actions
(e.g., Protocol Amendment, Informed Consent Update)

If necessary

Final Safety Reporting
(Clinical Study Report)
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Caption: Standard workflow for clinical trial safety assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

